![molecular formula C11H16NO5P B14185400 N-[Ethoxy(phenyl)phosphoryl]-L-serine CAS No. 918794-13-5](/img/structure/B14185400.png)
N-[Ethoxy(phenyl)phosphoryl]-L-serine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[Ethoxy(phenyl)phosphoryl]-L-serine is an organophosphorus compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a phosphoryl group bonded to an ethoxy and phenyl group, along with an L-serine moiety. The presence of these functional groups imparts distinct chemical properties, making it a subject of study in organic chemistry and related disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[Ethoxy(phenyl)phosphoryl]-L-serine typically involves the reaction of L-serine with ethoxy(phenyl)phosphoryl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at low temperatures to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
化学反応の分析
Types of Reactions
N-[Ethoxy(phenyl)phosphoryl]-L-serine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoryl derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ethoxy or phenyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl derivatives, while substitution reactions can produce a variety of substituted phosphonates.
科学的研究の応用
N-[Ethoxy(phenyl)phosphoryl]-L-serine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s phosphoryl group can interact with biological molecules, making it useful in studying enzyme mechanisms and protein phosphorylation.
Industry: Used in the production of specialty chemicals and as a catalyst in various industrial processes.
作用機序
The mechanism of action of N-[Ethoxy(phenyl)phosphoryl]-L-serine involves its interaction with molecular targets such as enzymes and proteins. The phosphoryl group can form covalent bonds with amino acid residues in proteins, leading to changes in their activity and function. This interaction is crucial in studying phosphorylation pathways and developing inhibitors for specific enzymes.
類似化合物との比較
Similar Compounds
Ethyl diphenylphosphinate: Similar in structure but lacks the L-serine moiety.
Diphenylphosphinic acid ethyl ester: Another related compound with different substituents on the phosphoryl group.
Uniqueness
N-[Ethoxy(phenyl)phosphoryl]-L-serine is unique due to the presence of the L-serine moiety, which imparts specific biological activity and makes it a valuable tool in biochemical research. Its ability to interact with proteins and enzymes distinguishes it from other organophosphorus compounds.
特性
CAS番号 |
918794-13-5 |
|---|---|
分子式 |
C11H16NO5P |
分子量 |
273.22 g/mol |
IUPAC名 |
(2S)-2-[[ethoxy(phenyl)phosphoryl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C11H16NO5P/c1-2-17-18(16,9-6-4-3-5-7-9)12-10(8-13)11(14)15/h3-7,10,13H,2,8H2,1H3,(H,12,16)(H,14,15)/t10-,18?/m0/s1 |
InChIキー |
WBMRFSKXBXLCPO-APDXDRDNSA-N |
異性体SMILES |
CCOP(=O)(C1=CC=CC=C1)N[C@@H](CO)C(=O)O |
正規SMILES |
CCOP(=O)(C1=CC=CC=C1)NC(CO)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-Bromo-6-[(morpholin-4-yl)methyl]benzo[h]isoquinolin-1(2H)-one](/img/structure/B14185328.png)
![Urea, N-(2-pyridinylmethyl)-N'-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-](/img/structure/B14185331.png)
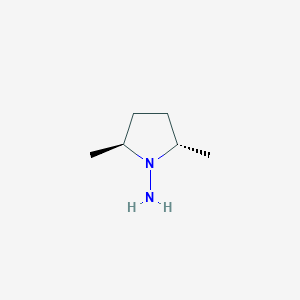
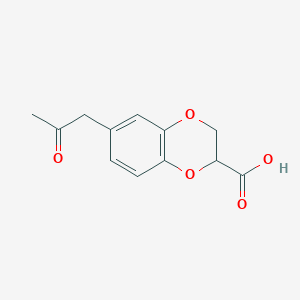
![8-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyloct-3-en-2-ol](/img/structure/B14185353.png)

![4-[2-(1-Methyl-1H-imidazol-2-yl)ethyl]benzoic acid](/img/structure/B14185363.png)
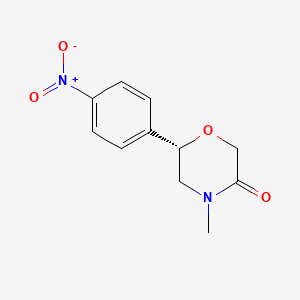
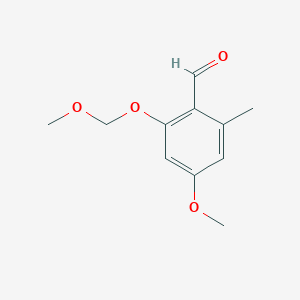

![6-Chloropyrido[3,4-c][1,5]naphthyridine](/img/structure/B14185383.png)
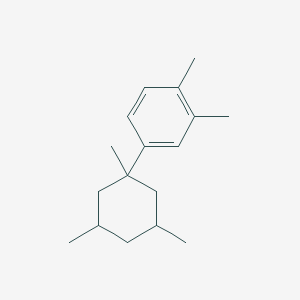
![1-[(Naphthalen-2-yl)sulfanyl]-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14185396.png)
